Octamethyl triorthosilicate
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Overview
Description
Octamethyl triorthosilicate is an organosilicon compound with the chemical formula C8H24O4Si4. It is a colorless, viscous liquid that is widely used in various industrial applications due to its unique chemical properties. This compound is a member of the siloxane family, which is known for its stability and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octamethyl triorthosilicate can be synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:
Hydrolysis: Dimethyldichlorosilane is hydrolyzed in the presence of water to form dimethylsilanediol.
Condensation: The dimethylsilanediol undergoes condensation to form cyclic siloxanes, including this compound.
The reaction conditions typically involve the use of a strong acid or base as a catalyst to facilitate the hydrolysis and condensation processes. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous process that involves the hydrolysis of dimethyldichlorosilane followed by distillation to separate the desired product from other by-products. The use of advanced distillation techniques ensures high purity and yield of this compound.
Chemical Reactions Analysis
Types of Reactions
Octamethyl triorthosilicate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo substitution reactions with various nucleophiles to form different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Octamethyl triorthosilicate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is used in the preparation of biocompatible materials and as a cross-linking agent in the synthesis of biomaterials.
Medicine: It is used in the development of drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone rubber, adhesives, and coatings due to its excellent thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of octamethyl triorthosilicate involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The molecular targets and pathways involved include:
Hydrolysis: The compound undergoes hydrolysis to form silanols.
Condensation: The silanols undergo condensation to form siloxane bonds, resulting in the formation of stable organosilicon compounds.
Comparison with Similar Compounds
Similar Compounds
Octamethylcyclotetrasiloxane: A cyclic siloxane with similar chemical properties but different structural characteristics.
Hexamethyldisiloxane: A linear siloxane with similar chemical properties but different molecular weight and boiling point.
Uniqueness
Octamethyl triorthosilicate is unique due to its ability to form stable siloxane bonds and its versatility in various chemical reactions. Its high thermal stability and chemical resistance make it an ideal choice for various industrial applications.
Properties
CAS No. |
4421-95-8 |
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Molecular Formula |
C8H24O10Si3 |
Molecular Weight |
364.53 g/mol |
IUPAC Name |
dimethyl bis(trimethoxysilyl) silicate |
InChI |
InChI=1S/C8H24O10Si3/c1-9-19(10-2,11-3)17-21(15-7,16-8)18-20(12-4,13-5)14-6/h1-8H3 |
InChI Key |
GJLIVGPJMMKPGI-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](OC)(OC)O[Si](OC)(OC)O[Si](OC)(OC)OC |
Origin of Product |
United States |
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